2-(2-(3-Bromophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione
Description
Properties
IUPAC Name |
2-[2-(3-bromophenyl)-2-oxoethyl]-5-methylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-9-5-14(18)12(15(19)6-9)8-13(17)10-3-2-4-11(16)7-10/h2-4,7,9,12H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLKSUSSPFTTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C(=O)C1)CC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as pyrazole-bearing compounds, have shown potent antileishmanial and antimalarial activities. These compounds typically target enzymes or proteins essential for the survival and proliferation of the pathogens.
Mode of Action
Bromophenols, which are structurally similar, are known to interact with their targets through hydroxyl groups and bromine atoms bonded to a benzene ring. This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Comparison with Similar Compounds
Physicochemical Properties
The 4-bromo-5-phenyl analog (CAS: 1022235-54-6) has a molecular weight of 385.2, XLogP3 of 3.4, and topological polar surface area (TPSA) of 51.2 Ų . The target compound likely shares similar properties due to its analogous structure.
Commercial and Industrial Relevance
The 4-bromo-5-phenyl analog is commercially available (25 mg: €344; 100 mg: €531), indicating demand for such derivatives in research . No pricing data exist for the target compound, but its synthesis would likely follow similar protocols to 5c/5d .
Research Implications and Gaps
- Structural Optimization : The 3-bromo substitution in the target compound warrants exploration for enhanced selectivity in antimicrobial or anticancer applications.
- ADMET Studies : SwissADME predictions for analogs (e.g., XLogP3 = 3.4 ) suggest moderate metabolic stability, but in vivo toxicity data are needed.
- Synthetic Scalability : High yields (78–84%) for 5c/5d support scalable routes for the target compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-(3-Bromophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation of 5-methylcyclohexane-1,3-dione with a brominated aromatic ketone precursor. For example, analogous compounds like (3-Bromo-5-(2,2,2-trifluoroethoxy)phenyl)methanol are synthesized via base-mediated coupling followed by reduction . Key variables include solvent choice (e.g., dichloromethane), temperature (room temperature vs. reflux), and stoichiometry of reagents. Yields can vary significantly (30–70%) depending on purification methods such as column chromatography or recrystallization .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated for related brominated cyclohexane-dione derivatives . Complementary techniques include:
- NMR : and NMR to verify substituent positions and stereochemistry.
- HPLC-MS : For purity assessment and detection of byproducts (e.g., residual brominated intermediates) .
- FT-IR : To confirm carbonyl (C=O, ~1700 cm) and aromatic C-Br (~600 cm) stretches .
Q. What preliminary biological activities have been reported for this compound or its analogs?
- Methodological Answer : While direct data on the compound is limited, structurally similar brominated diones exhibit antimicrobial and anticancer activity. For example, 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione shows IC values <10 µM in cancer cell lines via apoptosis induction . Assays should include MTT viability tests, flow cytometry for apoptosis, and microbial inhibition studies (e.g., against S. aureus or E. coli) with dose-response curves .
Advanced Research Questions
Q. How does the 3-bromophenyl substituent influence electronic properties and reactivity compared to other halogenated analogs?
- Methodological Answer : Computational studies (DFT) reveal that bromine’s electron-withdrawing effect lowers the HOMO-LUMO gap, enhancing electrophilic reactivity. Comparative kinetic studies with chloro- or fluoro-substituted analogs show slower reaction rates in nucleophilic substitutions due to bromine’s larger atomic radius . UV-Vis spectroscopy can track electronic transitions, while Hammett plots quantify substituent effects on reaction mechanisms .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC values across studies)?
- Methodological Answer : Discrepancies often arise from assay conditions:
- Cell line variability : Use standardized cell lines (e.g., NCI-60 panel) and normalize to reference drugs.
- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation .
- Metabolic interference : Include controls with cytochrome P450 inhibitors to assess off-target effects .
Q. How can computational modeling guide the design of derivatives with improved pharmacological profiles?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like topoisomerase II or microbial enzymes. QSAR models optimize substituents for logP (target ~2–3) and polar surface area (<140 Å) to enhance bioavailability . MD simulations predict metabolic stability by tracking interactions with CYP3A4 .
Experimental Design Considerations
Q. What in vitro assays are recommended for mechanistic studies of cytotoxicity?
- Methodological Answer : A tiered approach is advised:
Primary screening : MTT assay across multiple cell lines.
Mechanistic follow-up : ROS detection (DCFH-DA probe), mitochondrial membrane potential (JC-1 staining), and caspase-3/7 activation assays .
Target identification : RNA-seq or proteomics to pinpoint pathways (e.g., MAPK/ERK) .
Q. How should environmental stability and degradation products be analyzed for this compound?
- Methodological Answer : Use accelerated stability studies (ICH guidelines):
- Forced degradation : Expose to heat (40–60°C), UV light, and acidic/alkaline conditions.
- Analytical monitoring : LC-MS/MS to identify degradation products (e.g., debrominated or oxidized species) .
- Ecotoxicology : Daphnia magna or algae growth inhibition tests to assess environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
